Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, typically involves a polycondensation reaction. The process begins with the esterification of hexanedioic acid and 2,2-dimethyl-1,3-propanediol in the presence of a catalyst, such as titanium tetrabutoxide or dibutyltin oxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is gradually increased to around 180-220°C to facilitate the removal of water or methanol, which are by-products of the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors equipped with distillation columns to continuously remove the by-products. The reaction mixture is heated under reduced pressure to drive the polycondensation to completion. The resulting polymer is then purified and processed into the desired form, such as pellets or fibers, for further use in manufacturing .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, primarily undergoes reactions typical of polyesters. These include:
Hydrolysis: The polymer can be hydrolyzed in the presence of water and an acid or base catalyst, breaking down into its monomeric units.
Transesterification: The polymer can undergo transesterification reactions with other alcohols or acids, leading to the formation of new ester bonds.
Oxidation: The polymer can be oxidized under harsh conditions, leading to the breakdown of the polymer chain.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Transesterification: Alcohols or acids, catalysts such as titanium tetrabutoxide.
Oxidation: Strong oxidizing agents, high temperatures.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2,2-dimethyl-1,3-propanediol.
Transesterification: New esterified products depending on the reacting alcohol or acid.
Oxidation: Various oxidized fragments of the polymer chain.
Scientific Research Applications
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of polyesters and polyurethanes, which are studied for their mechanical and thermal properties.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its use in medical devices and implants due to its chemical resistance and mechanical strength.
Mechanism of Action
The mechanism by which hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, exerts its effects is primarily through its physical and chemical properties. The polymer forms strong, flexible, and chemically resistant materials due to the ester linkages between the monomeric units. These properties make it suitable for various applications where durability and resistance to degradation are essential .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol: Similar in structure but uses 1,4-butanediol instead of 2,2-dimethyl-1,3-propanediol.
Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol: Uses a different diol, resulting in different mechanical properties.
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Another variant with a different diol component.
Uniqueness
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, is unique due to the presence of 2,2-dimethyl-1,3-propanediol, which imparts enhanced chemical resistance and mechanical strength compared to other similar polymers. This makes it particularly suitable for applications requiring high durability and stability .
Properties
CAS No. |
27925-07-1 |
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Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChI Key |
YRTNMMLRBJMGJJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
27925-07-1 | |
Origin of Product |
United States |
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